molecular formula C4H8ClNO2 B3052973 Chloromethyl dimethylcarbamate CAS No. 49622-08-4

Chloromethyl dimethylcarbamate

Cat. No. B3052973
CAS RN: 49622-08-4
M. Wt: 137.56 g/mol
InChI Key: ODDBDWWPSOCNIB-UHFFFAOYSA-N
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Description

Chloromethyl dimethylcarbamate is a carbamate derivative . The carbamate group is a key structural motif in many approved drugs and prodrugs . There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety .


Synthesis Analysis

A phosgene-free flow-system synthesis of eight carbamates in the reaction of various amines with dimethyl carbonate has been presented . Another method involves the chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions .


Molecular Structure Analysis

Organic carbamates (or urethanes) are structural elements of many approved therapeutic agents . Structurally, the carbamate functionality is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities .


Chemical Reactions Analysis

Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry . This is mainly due to their chemical stability and capability to permeate cell membranes . Another unique feature of carbamates is their ability to modulate inter- and intramolecular interactions with the target enzymes or receptors .


Physical And Chemical Properties Analysis

Carbamates are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . They play a major role in the chemical and paint industry as starting materials, intermediates, and solvents .

Scientific Research Applications

  • Pharmacological Research and Cholinergic Activity : Chloromethyl dimethylcarbamate, specifically its derivative compounds, has been studied for their effects on the human body, especially in relation to cholinergic and adrenergic drugs on the eye. This includes research on the reactions of various organs to drugs related to this compound (Myerson & Thau, 1937).

  • Anti-HIV Drug Development : Studies have explored the potential of this compound derivatives in developing new drugs for HIV treatment. One such study investigated chloro-1,4-dimethyl-9H-carbazole derivatives, highlighting their possible use as anti-HIV drugs (Saturnino et al., 2018).

  • Green Chemistry and Sustainable Synthesis : The compound has been utilized in green chemistry, such as in the optimized one-pot synthesis of monoarylidene and unsymmetrical diarylidene cycloalkanones. This method is environmentally friendly, avoiding the use of excess catalysts and high-temperature reactions (Din & Rodrigues-Filho, 2016).

  • Insecticidal Activity Research : this compound derivatives have been evaluated for their insecticidal activity, especially on adult mosquitoes. This research is crucial in developing effective insecticides with specific toxicity profiles (Hadaway et al., 1970).

  • Catalysis in CO2 Conversion : This compound has been used in catalytic processes, such as the hydrogenation of carbon dioxide to methanol. In this process, dimethylammonium dimethylcarbamate plays a dual role, showcasing its versatility in chemical reactions (Rezayee et al., 2015).

  • Studies on Acetylcholinesterase Interaction : Research has also focused on the interaction of acetylcholinesterase with O-dimethylcarbamyl esters of quaternary quinolinium compounds. This is significant in understanding the biochemical mechanisms of certain medical drugs (Kitz et al., 1967).

  • Kinetic Studies in Gas Phase : The compound has been a subject of ab initio and DFT studies, specifically in the context of elimination kinetics of ethyl N,N-dimethylcarbamates in the gas phase. This is important for understanding the chemical behavior and reaction mechanisms of these compounds (CarlosJ.Marcano et al., 2006).

Mechanism of Action

Target of Action

Chloromethyl N,N-dimethylcarbamate, also known as Chloromethyldimethylcarbamate or Chloromethyl dimethylcarbamate, is a carbamate ester . Carbamate esters are an important class of organic compounds that find wide application in the chemical industry . The primary targets of this compound are amines .

Mode of Action

The compound interacts with its targets (amines) through a process called carbamoylation . Carbamoylation is a chemical reaction in which a carbamate is produced by the reaction of an amine with an organic carbonate . In the case of Chloromethyl N,N-dimethylcarbamate, the reaction proceeds as follows :

RNH2+ROC(O)OR′→(cat.)RNHC(O)OR′+ROHRNH_2 + ROC(O)OR' \rightarrow (cat.) RNHC(O)OR' + ROH RNH2​+ROC(O)OR′→(cat.)RNHC(O)OR′+ROH

where R is an alkyl group, and R’ is a methyl group .

Biochemical Pathways

The biochemical pathway affected by this compound is the synthesis of carbamates . Carbamates are important intermediates in the synthesis of pharmaceuticals and agrochemicals . They can also be used as protecting groups for amine functionality .

Result of Action

The result of the action of Chloromethyl N,N-dimethylcarbamate is the production of carbamates . These carbamates are used in various applications in the chemical industry, including the synthesis of pharmaceuticals and agrochemicals .

Action Environment

The action, efficacy, and stability of Chloromethyl N,N-dimethylcarbamate can be influenced by various environmental factors. For instance, the carbamoylation process is catalyzed by certain catalysts such as Fe2O3, Fe2O3/SiO2, Fe2O3/CoO/NiO/SiO2, TZC-3/1, and T-4419 . The most active catalyst was found to be the iron-chrome catalyst TZC-3/1 . The reaction temperature also plays a significant role, with the carbamoylation process leading to a yield of approximately 70% at 150°C .

properties

IUPAC Name

chloromethyl N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO2/c1-6(2)4(7)8-3-5/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDBDWWPSOCNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80578055
Record name Chloromethyl dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

49622-08-4
Record name Chloromethyl dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name chloromethyl N,N-dimethylcarbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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